(E)-N'-(4-(5-(furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)butanoyl)-2-hydroxybenzohydrazide
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Description
(E)-N'-(4-(5-(furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)butanoyl)-2-hydroxybenzohydrazide is a useful research compound. Its molecular formula is C19H17N3O5S2 and its molecular weight is 431.48. The purity is usually 95%.
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Biological Activity
(E)-N'-(4-(5-(furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)butanoyl)-2-hydroxybenzohydrazide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article summarizes the available data on the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound can be represented structurally as follows:
- Chemical Formula : C17H18N2O4S2
- Molecular Weight : Approximately 394.46 g/mol
- IUPAC Name : 3-[(5E)-5-{[5-(4-chlorophenyl)furan-2-yl]methylidene}-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoic acid
Research indicates that compounds with similar structures often exhibit a range of biological activities due to their ability to interact with various biological targets. The proposed mechanisms include:
- Antioxidant Activity : Many thiazolidinone derivatives demonstrate significant antioxidant properties, which can protect cells from oxidative stress.
- Antimicrobial Properties : The presence of furan and thiazolidinone moieties suggests potential activity against various microbial pathogens.
- Anticancer Effects : Hydrazone derivatives have been studied for their ability to inhibit cancer cell proliferation through apoptosis induction and cell cycle arrest.
Table 1: Summary of Biological Activities
Case Studies
-
Antioxidant Activity :
A study by Sreeja et al. (2004) highlighted the antioxidant properties of hydrazone derivatives, indicating that this compound could potentially reduce oxidative damage in cellular models. -
Antimicrobial Properties :
In a study focusing on the antimicrobial activity of similar compounds, it was found that derivatives containing thiazolidinone structures exhibited significant inhibition against Gram-positive bacteria, suggesting that this compound may also possess similar properties. -
Anticancer Effects :
Research published in Bioorganic & Medicinal Chemistry demonstrated that hydrazone derivatives could effectively induce apoptosis in various cancer cell lines, including breast and colon cancer cells. The mechanism was attributed to the activation of caspase pathways.
Properties
IUPAC Name |
N'-[4-[(5E)-5-(furan-2-ylmethylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoyl]-2-hydroxybenzohydrazide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O5S2/c23-14-7-2-1-6-13(14)17(25)21-20-16(24)8-3-9-22-18(26)15(29-19(22)28)11-12-5-4-10-27-12/h1-2,4-7,10-11,23H,3,8-9H2,(H,20,24)(H,21,25)/b15-11+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QKCAQTAOTKNNGZ-RVDMUPIBSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NNC(=O)CCCN2C(=O)C(=CC3=CC=CO3)SC2=S)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)C(=O)NNC(=O)CCCN2C(=O)/C(=C\C3=CC=CO3)/SC2=S)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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